Fmoc-N-酰胺-PEG24-酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

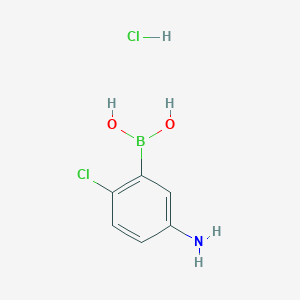

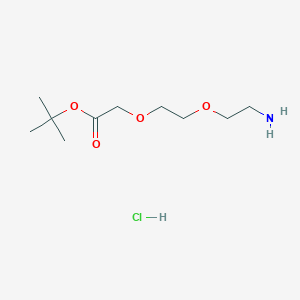

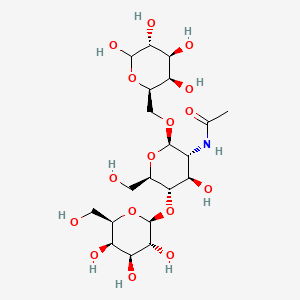

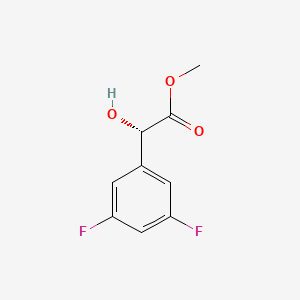

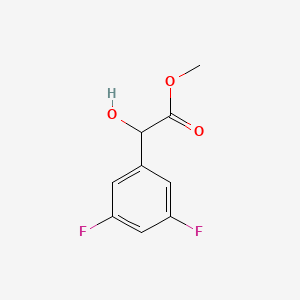

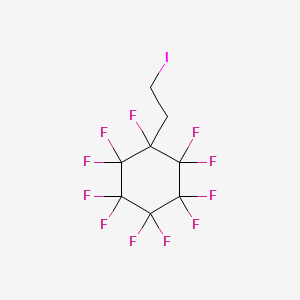

Fmoc-N-amido-PEG24-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of Fmoc-N-amido-PEG24-acid is C66H113NO28 . It contains an Fmoc-protected amine and a terminal carboxylic acid .Chemical Reactions Analysis

The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

Fmoc-N-amido-PEG24-acid is a solid or viscous liquid . It has a molecular weight of 1368.59 .科学研究应用

肽合成

- 肽 N-烷基酰胺合成: Fmoc-N-酰胺-PEG24-酸在肽 N-烷基酰胺的合成中起着至关重要的作用。例如,Songster、Vagner 和 Bárány (2004) 描述了使用 Fmoc 化学结合酸可分解手柄合成肽 N-烷基酰胺。他们重点介绍了 LHRH 类似物的制备,证明了 Fmoc-N-酰胺-PEG24-酸在肽合成中的功效(Songster, Vagner, & Bárány, 2004)。

抗菌肽

- 抗菌肽合成: Fmoc-N-酰胺-PEG24-酸已用于抗菌肽的合成。例如,使用 Fmoc 氨基酸衍生物实现了抗菌肽吲哚环素的合成。这种方法说明了 Fmoc-N-酰胺-PEG24-酸在开发具有潜在治疗用途的肽中的应用(van Abel 等人,2009)。

纳米颗粒功能化

- 金纳米颗粒功能化: Fmoc-N-酰胺-PEG24-酸已被用于单功能化金纳米颗粒的合成中。Sung 等人 (2004) 讨论了如何使用 Fmoc-Lys 取代的聚合物树脂进行金纳米颗粒的共价连接,展示了 Fmoc-N-酰胺-PEG24-酸在纳米技术应用中的作用(Sung 等人,2004)。

肽偶联物

- 肽硫酯和偶联物的合成: Boll 等人 (2014) 展示了 Fmoc-N-酰胺-PEG24-酸在合成大型肽片段以完全合成 SUMO-1 肽偶联物中的用途。这项研究突出了其在创建功能多样且复杂的基于肽的结构中的应用(Boll 等人,2014)。

药物递送系统

- 用于药物递送的纳米载体: Fmoc-N-酰胺-PEG24-酸因其在用于药物递送的纳米载体系统中的潜力而被研究。Zhang 等人 (2015) 进行了一项研究,使用聚乙二醇化的 Fmoc-氨基酸偶联物作为纳米载体,强调了 Fmoc-N-酰胺-PEG24-酸在改进药物递送系统中的重要性(Zhang、Huang、Kwon 和 Li,2015)。

作用机制

Target of Action

Fmoc-N-amido-PEG24-acid is primarily used as a linker in peptide synthesis . Its primary targets are the amino groups in peptides or proteins . The compound is used to introduce a hydrophilic, non-immunogenic spacer into a peptide .

Mode of Action

The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

Instead, it is used as a tool in peptide synthesis to control the spacing and hydrophilicity of peptides . This can indirectly influence the biochemical pathways that the synthesized peptides are involved in.

Pharmacokinetics

The hydrophilic peg spacer is known to increase the solubility of the resulting compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of Fmoc-N-amido-PEG24-acid is the formation of a stable amide bond with primary amine groups . This allows the introduction of a hydrophilic, non-immunogenic spacer into a peptide , which can enhance the peptide’s solubility and potentially its biological activity.

Action Environment

The action of Fmoc-N-amido-PEG24-acid is influenced by the pH of the environment. The Fmoc group can be deprotected under basic conditions to obtain the free amine . Additionally, the reaction of the terminal carboxylic acid with primary amine groups requires the presence of activators . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH and the presence of other chemicals in the environment.

安全和危害

未来方向

生化分析

Biochemical Properties

Fmoc-N-amido-PEG24-acid plays a significant role in biochemical reactions. It is used to introduce a hydrophilic, non-immunogenic spacer into a peptide . The Fmoc group can be removed under basic conditions to expose the terminal amine, which can then be used for further conjugations

Molecular Mechanism

The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H113NO28/c68-65(69)9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-67-66(70)95-59-64-62-7-3-1-5-60(62)61-6-2-4-8-63(61)64/h1-8,64H,9-59H2,(H,67,70)(H,68,69) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOMZHGRFWXDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H113NO28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3040485.png)

![N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide](/img/structure/B3040486.png)